N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that features a combination of imidazole, piperidine, pyrazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the individual components (imidazole, piperidine, pyrazole, and phenyl groups) followed by their sequential coupling.
Imidazole Synthesis: Imidazole can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Piperidine Synthesis: Piperidine is commonly synthesized from pyridine through hydrogenation.
Pyrazole Synthesis: Pyrazole can be synthesized via the Knorr pyrazole synthesis, which involves the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final compound is obtained by coupling the synthesized imidazole, piperidine, and pyrazole derivatives with a phenylpropanamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
- N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-(4-methylphenyl)propanamide
Uniqueness
N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-2-28-17-14-24-22(28)18-27-15-11-20(12-16-27)29-21(10-13-25-29)26-23(30)9-8-19-6-4-3-5-7-19/h3-7,10,13-14,17,20H,2,8-9,11-12,15-16,18H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOTWLAZZLEMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.